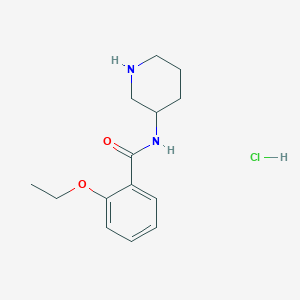
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline
Vue d'ensemble
Description
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline, also known as 4-CPDA, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound with a unique structure that contains both a chloropyridine ring and a difluoroaniline group. This structure makes 4-CPDA an interesting and potentially useful compound for a variety of scientific applications.
Applications De Recherche Scientifique
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds, such as difluorinated azoles. It has also been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is not yet fully understood. However, it is believed that the chloropyridine ring of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline acts as a Lewis acid, which can react with other molecules to form new compounds. The difluoroaniline group of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is also believed to be involved in the formation of new compounds, as it can act as an electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline are not yet fully understood. However, it has been studied for its potential effects on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline has been studied for its potential effects on certain proteins, such as the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline in lab experiments include its relatively low cost and its availability from a variety of sources. Additionally, 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is relatively stable, making it suitable for use in a variety of experiments. The main limitation of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
The potential future directions for 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline research include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline, as well as its potential effects on certain enzymes and proteins. Additionally, further research could be done on the potential use of 4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-5-7(1-2-16-10)17-11-8(13)3-6(15)4-9(11)14/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNMVUNOQFQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridin-4-yloxy)-3,5-difluoroaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

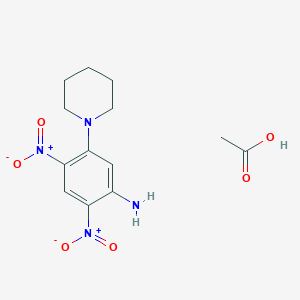
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
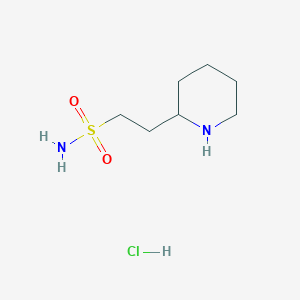
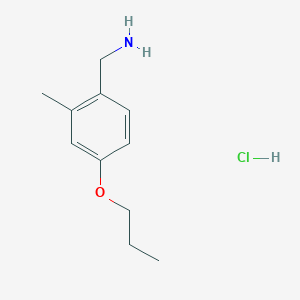
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
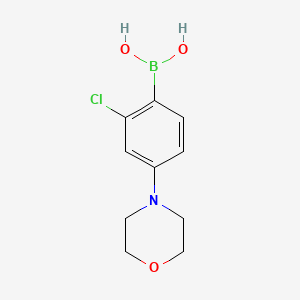

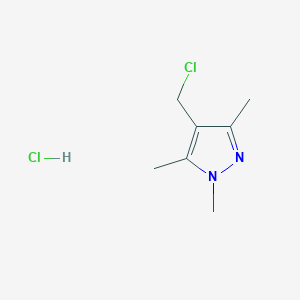


![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
